Metorphamide
Overview
Description
Metorphamide is the only known naturally occurring opioid peptide that has a high mu-binding activity . The kappa-binding activity is approximately equal to 50% that of the mu-binding activity, but delta-binding activity is negligible .
Synthesis Analysis
Metorphamide is derived by proteolytic cleavage from proenkephalin, the common precursor to [Met5]enkephalin and [Leu5]enkephalin . The cleavage within the precursor giving rise to the carboxyl terminus of metorphamide occurs at a single arginine residue and is followed by transformation of a carboxyl-terminal glycine into an amide group . A synthetic replicate of metorphamide as well as several synthetic analogs were tested for opioid activity in several bioassays and binding assays .
Molecular Structure Analysis
The molecular structure of Metorphamide is Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2 . The molecular weight is 984.2 g/mol .
Chemical Reactions Analysis
Metorphamide inhibits nicotine-induced secretion from bovine adrenal chromaffin cells . It acts on naloxone- and diprenorphine-resistant receptors to inhibit chromaffin cell nicotinic secretion .
Physical And Chemical Properties Analysis
Metorphamide has a molecular weight of 984.2 g/mol . Its molecular formula is C44H69N15O9S .
Scientific Research Applications
Analgesic Action
Research has shown that Metorphamide, a derivative of Met-enkephalin, exhibits significant analgesic properties. Notably, the analgesic action of beta-endorphin, closely related to Metorphamide, was demonstrated in various studies, highlighting its potential in pain management. These studies include the examination of the cross-tolerance between beta-endorphin and morphine, and the description of the elevation of the pain threshold upon inhibition of the breakdown of endogenous opioids. Furthermore, the pharmacological development of potent enkephalin analogues, such as (D-Met2,Pro5)-enkephalinamide, indicates the relevance of Metorphamide in the field of analgesics (Székely, 2001).
Cardioprotection and Autophagy
Metformin, a compound structurally similar to Metorphamide, has shown cardioprotective effects in studies involving doxorubicin-induced cardiotoxicity. The role of autophagy in cardioprotection, facilitated by Metformin, suggests a possible area of interest for Metorphamide in mitigating cardiotoxic effects, especially in the context of chemotherapy (Zilinyi et al., 2018).
Neuroprotection
Metformin has been studied for its neuroprotective properties, particularly in the context of spinal cord injury and neurodegenerative diseases. Given the structural similarity and pharmacological parallels with Metorphamide, these findings could suggest potential applications in neurological protection and repair. Specifically, the enhancement of autophagy and suppression of inflammation and apoptosis by Metformin sets a precedent for potential applications of Metorphamide in similar contexts (Wang et al., 2016).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOQRTJDYAHKPY-MWSMAVIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69N15O9S | |
Record name | adrenorphin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adrenorphin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metorphamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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